4-Bromo-4'-pentylbiphenyl

Beschreibung

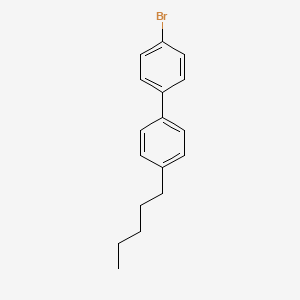

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-4-(4-pentylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19Br/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h6-13H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXJTWTJULLKDPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347185 | |

| Record name | 4-Bromo-4'-pentylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63619-59-0 | |

| Record name | 4-Bromo-4'-pentylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical characteristics of 4-Bromo-4'-pentylbiphenyl

An In-depth Technical Guide on the Physicochemical Characteristics of 4-Bromo-4'-pentylbiphenyl

Introduction

This compound is a biphenyl (B1667301) derivative that serves as a crucial intermediate in the synthesis of various organic materials, particularly liquid crystals.[1][2] Its molecular structure, featuring a pentyl group and a bromine atom on opposite ends of a biphenyl core, provides a versatile platform for further chemical modifications. The bromine atom, for instance, can be readily substituted, making it a valuable precursor for creating more complex molecules used in materials science and drug discovery. This guide provides a comprehensive overview of its core physicochemical properties, synthesis protocols, and key applications.

Physicochemical Characteristics

The fundamental physical and chemical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in various experimental settings.

| Property | Value |

| CAS Number | 63619-59-0[3][4][5] |

| Molecular Formula | C₁₇H₁₉Br[3][4][5] |

| Molecular Weight | 303.24 g/mol [3][4][5] |

| Appearance | White to almost white crystalline powder[3] |

| Melting Point | 98 °C[3][4][5][6][7][8] |

| Boiling Point | 378.3 °C at 760 mmHg[3][4][8] |

| 200-202 °C at 0.5 Torr[5][6] | |

| Density | 1.197 g/cm³[3][4] |

| Flash Point | 176.8 °C[3][4] |

| Refractive Index | 1.56[3][4] |

| Solubility | Almost transparent in Toluene[5][6] |

| Storage | Sealed in a dry, room temperature environment is recommended[5][6][7] |

Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process starting from biphenyl. The following protocols detail a common synthetic route.

Synthesis of this compound

A prevalent method for synthesizing this compound involves three main steps: Friedel-Crafts acylation, Wolff-Kishner reduction, and subsequent bromination.[9]

Step 1: Friedel-Crafts Acylation of Biphenyl

-

Suspend anhydrous aluminum chloride (AlCl₃) in a dry solvent such as dichloromethane (B109758) under a nitrogen atmosphere.

-

Add biphenyl to the stirred suspension and cool the mixture in an ice bath.

-

Slowly add pentanoyl chloride dropwise to the reaction mixture.

-

After the addition is complete, allow the mixture to warm to room temperature and continue stirring for several hours.

-

Quench the reaction by pouring the mixture into a combination of ice and concentrated hydrochloric acid.

-

Separate the organic layer and wash it sequentially with water, a sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) and remove the solvent under reduced pressure to yield 4-pentanoylbiphenyl.

Step 2: Wolff-Kishner Reduction of 4-Pentanoylbiphenyl [9]

-

Dissolve the 4-pentanoylbiphenyl from the previous step in a high-boiling point solvent like diethylene glycol.

-

Add hydrazine (B178648) hydrate (B1144303) and potassium hydroxide (B78521) (KOH) to the solution.

-

Heat the mixture to reflux for several hours.

-

After cooling, add water and extract the product using a suitable organic solvent, such as diethyl ether.

-

Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain 4-pentylbiphenyl (B1172339).

Step 3: Bromination of 4-Pentylbiphenyl [9]

-

Dissolve the 4-pentylbiphenyl in a suitable solvent, for example, carbon tetrachloride.

-

In the dark, slowly add a solution of bromine in the same solvent dropwise.

-

Stir the reaction mixture at room temperature until the reaction is complete, which can be monitored by Thin-Layer Chromatography (TLC).

-

Wash the reaction mixture with a sodium thiosulfate (B1220275) solution to neutralize any excess bromine, followed by washes with water and brine.

-

Dry the organic layer and remove the solvent to yield the final product, this compound.

Caption: Synthetic workflow for this compound.

Applications in Synthesis

This compound is a key intermediate in the production of nematic liquid crystals, most notably 4-Cyano-4'-pentylbiphenyl (B1218408) (5CB).[1][10] The bromine atom serves as a leaving group that can be replaced by a cyano group.

Synthesis of 4-Cyano-4'-pentylbiphenyl (5CB)

The conversion of this compound to 5CB is an important industrial process.[10]

Protocol: Cyanation of this compound [9]

-

Heat a mixture of this compound and copper(I) cyanide (CuCN) in a high-boiling polar solvent such as N,N-dimethylformamide (DMF).

-

Maintain the reaction at reflux for several hours until completion.

-

After cooling, pour the reaction mixture into a solution of ferric chloride in hydrochloric acid to decompose the copper complexes.

-

Extract the product with an organic solvent like toluene.

-

Wash the organic layer with water and brine, then dry it.

-

Remove the solvent and purify the crude product by column chromatography followed by recrystallization to obtain 4-cyano-4'-pentylbiphenyl (5CB).

Caption: Synthesis of 5CB from this compound.

Conclusion

This compound is a well-characterized compound with defined physicochemical properties that make it a valuable intermediate in organic synthesis. The established protocols for its preparation are robust, and its primary application as a precursor to liquid crystals like 5CB underscores its importance in the field of materials science. The data and methodologies presented in this guide offer a technical foundation for researchers and professionals working with this versatile molecule.

References

- 1. 4-Cyano-4'-pentylbiphenyl | 40817-08-1 [chemicalbook.com]

- 2. CN101376619A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. echemi.com [echemi.com]

- 5. 4-BROMO-4'-N-PENTYLBIPHENYL | 63619-59-0 [chemicalbook.com]

- 6. 63619-59-0 CAS MSDS (4-BROMO-4'-N-PENTYLBIPHENYL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | 63619-59-0 | TCI AMERICA [tcichemicals.com]

- 8. lookchem.com [lookchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 4-Bromo-4'-pentylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for preparing 4-Bromo-4'-pentylbiphenyl, a key intermediate in the synthesis of liquid crystals and other advanced organic materials. This document details established synthetic pathways, including linear synthesis via functional group manipulation and convergent synthesis using cross-coupling reactions. Detailed experimental protocols, quantitative data, and logical workflow diagrams are provided to facilitate laboratory synthesis.

Introduction

This compound is a significant building block in materials science, particularly in the development of liquid crystal displays. Its molecular structure, featuring a rigid biphenyl (B1667301) core with a flexible pentyl chain and a reactive bromine atom, allows for further chemical modifications to produce molecules with desired mesogenic properties. The synthesis of this compound can be approached through several strategic pathways, each with its own advantages and considerations regarding starting materials, reaction conditions, and overall yield. This guide will focus on the most common and effective synthetic routes.

Synthetic Pathways

The synthesis of this compound can be broadly categorized into two main approaches: a linear synthesis starting from biphenyl and convergent syntheses utilizing modern cross-coupling reactions.

Linear Synthesis from Biphenyl

This is a classical and straightforward approach that involves the sequential functionalization of a biphenyl core. The general workflow involves a Friedel-Crafts acylation to introduce the pentanoyl group, followed by a reduction to the pentyl group, and finally, a regioselective bromination.

An In-depth Technical Guide to 4-bromo-4'-n-pentylbiphenyl (CAS number 63619-59-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties and potential hazards associated with 4-bromo-4'-n-pentylbiphenyl. The information is intended to support research, development, and safety protocols for professionals working with this compound.

Chemical and Physical Properties

4-bromo-4'-n-pentylbiphenyl is a biphenyl (B1667301) derivative characterized by a bromine atom and a pentyl group attached to its core structure. These substitutions significantly influence its physicochemical properties.

General Information

| Property | Value | Reference |

| CAS Number | 63619-59-0 | |

| Chemical Name | 4-bromo-4'-n-pentylbiphenyl | |

| Synonyms | 4-Amyl-4'-bromobiphenyl, 1-bromo-4-(4-pentylphenyl)benzene | [1] |

| Molecular Formula | C₁₇H₁₉Br | [1] |

| Molecular Weight | 303.24 g/mol | [1] |

| Appearance | White to almost white crystalline powder or solid | [1] |

Physicochemical Data

The following table summarizes key quantitative data for 4-bromo-4'-n-pentylbiphenyl.

| Property | Value | Reference |

| Melting Point | 96.0 to 99.0 °C | |

| Boiling Point | 200-202 °C at 0.5 Torr; 378.3 °C at 760 mmHg | [1][2] |

| Density | 1.197 g/cm³ (predicted) | [1][3] |

| Flash Point | 176.8 °C | [1] |

| Solubility | Almost transparent in Toluene | [2][4] |

| LogP | 5.84880 | [1] |

| Refractive Index | 1.56 | [1] |

Hazards and Safety Information

While a specific, comprehensive safety data sheet (SDS) for 4-bromo-4'-n-pentylbiphenyl with GHS pictograms was not found, data for the closely related compound 4-bromobiphenyl (B57062) (CAS 92-66-0) provides valuable insight into the potential hazards. Researchers should handle 4-bromo-4'-n-pentylbiphenyl with similar precautions.

GHS Hazard Classification (Inferred from 4-bromobiphenyl)

| Hazard Class | Category |

| Acute toxicity, oral | Category 4 |

| Skin corrosion/irritation | Category 2 |

| Serious eye damage/eye irritation | Category 1 |

| Specific target organ toxicity – single exposure (respiratory tract irritation) | Category 3 |

| Hazardous to the aquatic environment, acute hazard | Category 1 |

Source: Inferred from Safety Data Sheet for 4-bromobiphenyl[5]

Hazard and Precautionary Statements (Inferred)

-

Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye damage. May cause respiratory irritation. Very toxic to aquatic life.[5]

-

Precautionary Statements:

-

Prevention: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[5]

-

Response: If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. If inhaled, remove victim to fresh air and keep at rest in a position comfortable for breathing.[5]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[5]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[5]

-

Experimental Protocols

The synthesis of 4-bromo-4'-n-pentylbiphenyl can be achieved through a multi-step process starting from biphenyl. The following is a detailed methodology for its synthesis.

Synthesis of 4-bromo-4'-n-pentylbiphenyl

This synthesis involves three main stages: Friedel-Crafts acylation, Wolff-Kishner reduction, and subsequent bromination.

Step 1: Friedel-Crafts Acylation of Biphenyl

-

To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in a dry solvent such as dichloromethane (B109758) or nitrobenzene (B124822) under a nitrogen atmosphere, add biphenyl.

-

Cool the mixture in an ice bath.

-

Slowly add pentanoyl chloride dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and wash it with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield 4-pentanoylbiphenyl.

Step 2: Wolff-Kishner Reduction of 4-pentanoylbiphenyl

-

In a reaction vessel equipped with a reflux condenser, combine 4-pentanoylbiphenyl, hydrazine (B178648) hydrate, and a high-boiling solvent like diethylene glycol.

-

Add potassium hydroxide (B78521) pellets to the mixture.

-

Heat the mixture to reflux for several hours.

-

After cooling, add water and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain 4-pentylbiphenyl (B1172339).

Step 3: Bromination of 4-pentylbiphenyl

-

Dissolve 4-pentylbiphenyl in a suitable solvent such as carbon tetrachloride.

-

Slowly add a solution of bromine in the same solvent dropwise in the dark.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with a solution of sodium thiosulfate (B1220275) to remove excess bromine, followed by water and brine.

-

Dry the organic layer and remove the solvent to yield 4-bromo-4'-pentylbiphenyl.[6]

Visualizations

Synthetic Pathway of 4-bromo-4'-n-pentylbiphenyl

The following diagram illustrates the logical workflow for the synthesis of 4-bromo-4'-n-pentylbiphenyl.

Caption: Synthetic workflow for 4-bromo-4'-n-pentylbiphenyl.

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Always consult the most current Safety Data Sheet (SDS) for any chemical before use and handle all substances in accordance with established laboratory safety procedures.

References

The Lynchpin of Liquid Crystal Displays: A Technical Guide to 4-Bromo-4'-pentylbiphenyl

An In-depth Analysis for Researchers and Drug Development Professionals

In the realm of liquid crystal technology, the synthesis of high-purity mesogenic compounds is paramount. Among the critical starting materials, 4-Bromo-4'-pentylbiphenyl stands out as a foundational building block for a significant class of liquid crystals, most notably the cyanobiphenyls which have been instrumental in the advancement of liquid crystal displays (LCDs). This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, tailored for researchers, scientists, and professionals in drug development who may utilize liquid crystal technologies in their work.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis. The following table summarizes key quantitative data for this compound.

| Property | Value | Units |

| Molecular Formula | C₁₇H₁₉Br | |

| Molecular Weight | 303.24 | g/mol |

| Melting Point | 98 | °C |

| Boiling Point | 378.3 | °C at 760 mmHg |

| 200-202 | °C at 0.5 Torr | |

| Density | 1.197 | g/cm³ (Predicted) |

| Flash Point | 176.8 | °C |

| Refractive Index | 1.56 | |

| LogP | 5.84880 |

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound is a multi-step process that begins with biphenyl. The general synthetic pathway involves the introduction of a pentyl group followed by bromination.

The Pivotal Role of 4-Bromo-4'-pentylbiphenyl in Advanced Materials Science

A Technical Guide for Researchers and Drug Development Professionals

Introduction: 4-Bromo-4'-pentylbiphenyl is a key bifunctional organic compound that serves as a critical building block in the synthesis of advanced materials. Its unique structure, featuring a rigid biphenyl (B1667301) core, a flexible pentyl chain, and a reactive bromine atom, makes it an indispensable intermediate in the production of liquid crystals and a valuable precursor for a range of organic electronic materials. This technical guide provides a comprehensive overview of the synthesis, properties, and significant applications of this compound in materials science.

Physicochemical Properties

The physical and chemical properties of this compound are foundational to its utility in materials synthesis. A summary of its key quantitative data is presented below.

| Property | Value |

| Molecular Formula | C₁₇H₁₉Br |

| Molecular Weight | 303.24 g/mol |

| Melting Point | 98 °C |

| Boiling Point | 200-202 °C at 0.5 Torr |

| Density | 1.197 g/cm³ (predicted) |

| Solubility | Almost transparent in Toluene |

| Appearance | White to almost white powder or crystal |

Synthesis of this compound: Experimental Protocols

The most common synthetic route to this compound is a multi-step process commencing with biphenyl. This pathway involves a Friedel-Crafts acylation, followed by a Wolff-Kishner reduction, and concludes with a regioselective bromination.

Step 1: Friedel-Crafts Acylation of Biphenyl

This initial step introduces a pentanoyl group to the biphenyl core.

Materials:

-

Biphenyl

-

Pentanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry solvent (e.g., dichloromethane, nitrobenzene)

-

Ice

-

Concentrated hydrochloric acid

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663)

Protocol:

-

To a stirred suspension of anhydrous aluminum chloride in a dry solvent under a nitrogen atmosphere, add biphenyl.

-

Cool the mixture in an ice bath.

-

Slowly add pentanoyl chloride dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and wash it with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

-

Purify the resulting 4-pentanoylbiphenyl by recrystallization or column chromatography.[1]

Logical Relationship for Friedel-Crafts Acylation

Caption: Friedel-Crafts acylation of biphenyl.

Step 2: Wolff-Kishner Reduction of 4-Pentanoylbiphenyl

The ketone functional group introduced in the first step is reduced to an alkane.

Materials:

-

4-Pentanoylbiphenyl

-

Potassium hydroxide (B78521) (KOH)

-

High-boiling solvent (e.g., diethylene glycol)

-

Diethyl ether (or other suitable organic solvent)

-

Water

-

Brine

-

Anhydrous magnesium sulfate

Protocol:

-

To a solution of 4-pentanoylbiphenyl in a high-boiling solvent, add hydrazine hydrate and potassium hydroxide.

-

Heat the mixture to reflux for several hours.

-

After cooling, add water and extract the product with a suitable organic solvent like diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain 4-pentylbiphenyl (B1172339).[1]

Experimental Workflow for Wolff-Kishner Reduction

Caption: Wolff-Kishner reduction workflow.

Step 3: Bromination of 4-Pentylbiphenyl

The final step is the regioselective bromination of the 4-pentylbiphenyl.

Materials:

-

4-Pentylbiphenyl

-

Suitable solvent (e.g., carbon tetrachloride)

-

Bromine

-

Sodium thiosulfate (B1220275) solution

-

Water

-

Brine

Protocol:

-

Dissolve 4-pentylbiphenyl in a suitable solvent.

-

Slowly add a solution of bromine in the same solvent dropwise in the dark.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with a solution of sodium thiosulfate to remove excess bromine, followed by water and brine.

-

Dry the organic layer and remove the solvent to yield this compound.[1]

Applications in Materials Science

The primary application of this compound in materials science is as a pivotal intermediate in the synthesis of liquid crystals, particularly the 4-alkyl-4'-cyanobiphenyls, which are a well-known class of nematic liquid crystals.[1]

Precursor for Liquid Crystals

The bromine atom on the biphenyl core serves as a reactive site for cyanation reactions. For instance, in the synthesis of the widely used liquid crystal 4-pentyl-4'-cyanobiphenyl (5CB), this compound is reacted with copper(I) cyanide. This substitution reaction replaces the bromine atom with a cyano group, a crucial step in forming the final liquid crystal molecule.[1] The resulting cyanobiphenyls exhibit the desirable mesomorphic properties essential for applications in liquid crystal displays (LCDs).[2][3]

Signaling Pathway for Liquid Crystal Synthesis

References

The Synthesis of 4-Alkyl-4'-Cyanobiphenyls: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the synthetic routes to 4-alkyl-4'-cyanobiphenyls, a class of molecules pivotal in materials science and with emerging interest in medicinal chemistry. This document outlines the core synthetic strategies, providing detailed experimental protocols, quantitative data for comparison, and visual diagrams of the synthetic workflows.

Introduction

4-Alkyl-4'-cyanobiphenyls are organic compounds characterized by a biphenyl (B1667301) core substituted with an alkyl chain at the 4-position and a nitrile group at the 4'-position. These molecules are renowned for their application as liquid crystals in display technologies.[1][2] Their unique properties, such as chemical stability and high birefringence, have made them indispensable in the development of liquid crystal displays (LCDs). Beyond materials science, the biphenyl scaffold is a common motif in pharmacologically active compounds, and as such, the synthesis of its derivatives is of significant interest to the drug development sector.[1] This guide focuses on the primary synthetic methodologies for obtaining 4-alkyl-4'-cyanobiphenyls, offering a comparative analysis to aid in the selection of the most suitable route for a given research or development objective.

Major Synthetic Routes

The synthesis of 4-alkyl-4'-cyanobiphenyls can be broadly categorized into three main approaches: the classical multi-step synthesis, modern cross-coupling reactions, and an efficient one-pot synthesis. Each method offers distinct advantages and disadvantages in terms of yield, scalability, and substrate scope.

Classical Multi-Step Synthesis from 4-Bromobiphenyl

One of the earliest and most established methods for synthesizing 4-alkyl-4'-cyanobiphenyls begins with commercially available 4-bromobiphenyl.[3] This pathway involves a sequence of classical organic reactions, as illustrated below.

Caption: Classical synthetic route to 4-alkyl-4'-cyanobiphenyls.

This method is robust and has been widely used for the synthesis of various homologues. However, it is a multi-step process that can lead to lower overall yields and requires the use of harsh reagents.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, and it has been successfully applied to the synthesis of 4-alkyl-4'-cyanobiphenyls.[4][5] This approach typically involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide.

References

The Biphenyl Core: A Cornerstone in the Design of Calamitic Liquid Crystals

An In-depth Technical Guide for Researchers and Scientists

The biphenyl (B1667301) moiety is a fundamental building block in the molecular architecture of calamitic (rod-shaped) liquid crystals. Its rigid, linear structure and anisotropic nature are pivotal in promoting the formation of the mesophases that are essential for a vast array of technological applications, most notably in liquid crystal displays (LCDs). This guide provides a comprehensive overview of the biphenyl core, detailing its structure-property relationships, key experimental methodologies for its characterization, and the impact of its derivatives on the properties of liquid crystalline materials.

The Biphenyl Core: Structure and Properties

The biphenyl core consists of two phenyl rings connected by a single bond. This linkage allows for a degree of rotational freedom, but the overall structure is predominantly linear and rigid. This inherent anisotropy is a primary driver for the formation of liquid crystalline phases. The extent of this anisotropy can be influenced by the dihedral angle between the two phenyl rings, which in turn is affected by the nature and position of any substituents.

The electronic properties of the biphenyl core, specifically its conjugated π-system, contribute significantly to its birefringence (anisotropy of refractive index) and dielectric anisotropy. These properties are critical for the functioning of liquid crystal-based devices.

Structure-Property Relationships

The properties of calamitic liquid crystals are highly tunable by modifying the molecular structure. For biphenyl-based systems, key modifications include the introduction of terminal groups and lateral substituents, as well as the extension of the rigid core.

-

Terminal Groups: The addition of flexible alkyl or alkoxy chains at the para-positions of the biphenyl core can lower the melting point and influence the type of mesophase formed. Polar terminal groups, such as cyano (-CN) or fluoro (-F), can significantly increase the dielectric anisotropy.

-

Lateral Substituents: Introducing substituents on the sides of the biphenyl core can alter the molecular shape and packing. This can lead to a decrease in the clearing point (the temperature at which the material becomes an isotropic liquid) and can influence the viscosity and elastic constants of the material.

-

Core Extension: Incorporating additional phenyl rings or other rigid units to extend the biphenyl core generally increases the clearing point and enhances the thermal stability of the mesophase.

The following diagram illustrates the general structure-property relationships in biphenyl-based calamitic liquid crystals.

Caption: Structure-property relationships in biphenyl-based calamitic liquid crystals.

Quantitative Data of Representative Biphenyl Liquid Crystals

The following table summarizes the key physical properties of some well-known biphenyl-based liquid crystals. This data highlights the impact of different terminal groups on the mesophase behavior and physical constants.

| Compound | Structure | Transition Temperatures (°C) | Birefringence (Δn) at 589 nm, 25°C | Dielectric Anisotropy (Δε) at 1 kHz, 25°C |

| 4-Cyano-4'-pentylbiphenyl (5CB) | C5H11-(C6H4)2-CN | Cr 24 N 35.3 I | 0.18 | +11.5 |

| 4-Cyano-4'-heptylbiphenyl (7CB) | C7H15-(C6H4)2-CN | Cr 30 N 42.8 I | 0.17 | +10.5 |

| 4-Methoxy-4'-butylbiphenyl (1O4) | CH3O-(C6H4)2-C4H9 | Cr 75.5 N 76 I | ~0.16 | +0.2 |

| 4-Ethoxy-4'-ethylbiphenyl (2O2) | C2H5O-(C6H4)2-C2H5 | Cr 80 N 109 I | ~0.17 | +0.3 |

Cr: Crystalline, N: Nematic, I: Isotropic Liquid

Experimental Protocols

The synthesis and characterization of biphenyl-based liquid crystals involve a series of well-established experimental techniques.

A common synthetic route to the nCB series involves the Suzuki coupling reaction.

Caption: Synthetic workflow for 4-cyano-4'-alkylbiphenyls via Suzuki coupling.

Detailed Protocol:

-

Suzuki Coupling:

-

To a solution of 4-bromobiphenyl and the corresponding n-alkylboronic acid in a 2:1 mixture of toluene and ethanol, an aqueous solution of sodium carbonate is added.

-

The mixture is degassed with argon for 30 minutes.

-

Tetrakis(triphenylphosphine)palladium(0) is added as a catalyst.

-

The reaction mixture is heated to reflux and stirred for 12-24 hours under an inert atmosphere.

-

After cooling, the organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.

-

-

Cyanation:

-

The purified 4-alkylbiphenyl is dissolved in dimethylformamide (DMF).

-

Copper(I) cyanide is added, and the mixture is heated to reflux for 4-6 hours.

-

The reaction mixture is cooled, poured into an aqueous solution of iron(III) chloride and hydrochloric acid, and stirred for 30 minutes.

-

The mixture is extracted with a suitable organic solvent (e.g., dichloromethane).

-

The organic extracts are combined, washed with water, and dried.

-

The solvent is evaporated, and the final product is purified by recrystallization.

-

The synthesized compounds are characterized by a variety of analytical methods to confirm their structure and evaluate their liquid crystalline properties.

Caption: Experimental workflow for the characterization of biphenyl liquid crystals.

Detailed Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the molecular structure of the synthesized compounds. The chemical shifts, integration values, and coupling constants provide detailed information about the arrangement of atoms in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to identify the functional groups present in the molecule. For example, the characteristic stretching vibration of the cyano group (-C≡N) appears around 2225 cm⁻¹.

-

Polarized Optical Microscopy (POM): POM is a primary tool for identifying liquid crystalline phases. The textures observed under a polarizing microscope are characteristic of specific mesophases (e.g., nematic, smectic). A hot stage is used to observe the phase transitions as a function of temperature.

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the transition temperatures and associated enthalpy changes of the liquid crystalline material. The temperatures at which peaks appear in the DSC thermogram correspond to phase transitions.

-

X-ray Diffraction (XRD): XRD studies on oriented samples can provide detailed information about the molecular arrangement within the different mesophases, such as the layer spacing in smectic phases.

-

Birefringence Measurement: The birefringence (Δn) is typically measured using an Abbe refractometer. The ordinary (nₒ) and extraordinary (nₑ) refractive indices are measured for an aligned sample, and the birefringence is calculated as Δn = nₑ - nₒ.

-

Dielectric Spectroscopy: The dielectric anisotropy (Δε) is determined by measuring the parallel (ε∥) and perpendicular (ε⊥) components of the dielectric permittivity of an aligned sample in a capacitor cell using an impedance analyzer. The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.

Conclusion

The biphenyl core remains a vital component in the design of calamitic liquid crystals. Its inherent rigidity and linearity, coupled with the ability to be readily functionalized, provide a versatile platform for tuning the physical properties of liquid crystalline materials. A thorough understanding of the structure-property relationships and the application of a comprehensive suite of experimental techniques are essential for the rational design of new biphenyl-based liquid crystals with tailored properties for advanced applications.

An In-depth Technical Guide to the Safety and Handling of 4-Bromo-4'-pentylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Bromo-4'-pentylbiphenyl (CAS No. 63619-59-0). Adherence to strict safety protocols is essential when working with this substance.

Chemical and Physical Properties

This compound is a white crystalline powder.[1] Key physical and chemical properties are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₉Br | [1][2] |

| Molecular Weight | 303.24 g/mol | [1][2] |

| Melting Point | 98 °C | [1][2][3] |

| Boiling Point | 378.3°C at 760 mmHg | [1][2] |

| Density | 1.197 g/cm³ | [1][2] |

| Flash Point | 176.8°C | [1][2] |

| Solubility | Almost transparent in Toluene. | [2][3] |

| Storage Temperature | Room Temperature, sealed in a dry place. | [2][3] |

Hazard Identification and Safety Precautions

While specific GHS classification for this compound is not consistently available, data for the closely related compound 4-Bromobiphenyl indicates potential hazards.[4][5] Users should handle this chemical with care, assuming it may present similar risks.

General Handling Precautions:

-

Handle in a well-ventilated place, preferably within a chemical fume hood.[4][5]

-

Wear suitable protective clothing, including gloves and eye/face protection.[4][6][7]

-

Prevent the formation of dust and aerosols.[4]

-

Wash hands and any exposed skin thoroughly after handling.[6][8]

-

Do not eat, drink, or smoke in the handling area.[6]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]

-

Keep away from incompatible materials such as strong oxidizing agents.[8]

Emergency and First-Aid Procedures

In case of exposure, follow these first-aid measures:

| Exposure Route | First-Aid Measures | Source(s) |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. | [5][6][8] |

| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists. | [5][6][8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | [5][6][8] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately. Never give anything by mouth to an unconscious person. | [5][6][8] |

Experimental Protocols

Synthesis of 4-pentyl-4'-cyanobiphenyl (5CB) via this compound

This protocol outlines a convergent synthesis route where this compound is a key intermediate.[9]

Step 1: Friedel-Crafts Acylation of Biphenyl (B1667301)

-

Suspend anhydrous aluminum chloride (AlCl₃) in a dry solvent (e.g., dichloromethane) under a nitrogen atmosphere.

-

Cool the mixture in an ice bath.

-

Add biphenyl to the stirred suspension.

-

Slowly add pentanoyl chloride dropwise.

-

After addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine, then dry and remove the solvent to yield 4-pentanoylbiphenyl.

Step 2: Bromination of 4-Pentylbiphenyl (B1172339)

-

Dissolve 4-pentylbiphenyl in a suitable solvent like carbon tetrachloride.

-

Slowly add a solution of bromine in the same solvent dropwise in the dark.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with a sodium thiosulfate (B1220275) solution to remove excess bromine, followed by water and brine.

-

Dry the organic layer and remove the solvent to yield this compound.[9]

Step 3: Cyanation of this compound

-

Heat a mixture of this compound and copper(I) cyanide (CuCN) in a high-boiling polar solvent such as N,N-dimethylformamide (DMF).[9]

-

Heat the mixture to reflux for several hours.

-

After cooling, pour the reaction mixture into a ferric chloride solution in hydrochloric acid to decompose copper complexes.

-

Extract the product with an organic solvent (e.g., toluene).

-

Wash the organic layer with water and brine, then dry and remove the solvent.

-

Purify the crude product by column chromatography followed by recrystallization to obtain 4-pentyl-4'-cyanobiphenyl (5CB).[9]

Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from acquisition to disposal.

Caption: Safe handling workflow for this compound.

References

- 1. guidechem.com [guidechem.com]

- 2. Cas 63619-59-0,4-BROMO-4'-N-PENTYLBIPHENYL | lookchem [lookchem.com]

- 3. 63619-59-0 CAS MSDS (4-BROMO-4'-N-PENTYLBIPHENYL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Synthesis Protocol for 4-Bromo-4'-pentylbiphenyl: An Application Note for Researchers

This document provides a detailed, step-by-step protocol for the synthesis of 4-Bromo-4'-pentylbiphenyl, a significant intermediate in the development of liquid crystals and other advanced organic materials. The described three-step synthesis pathway begins with the Friedel-Crafts acylation of biphenyl (B1667301), followed by a Wolff-Kishner reduction, and concludes with the bromination of the resulting 4-pentylbiphenyl (B1172339).

This protocol is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive guide to the preparation of this versatile biphenyl derivative.

Physicochemical Properties and Data

The following table summarizes the key quantitative data for the final product and the intermediates in its synthesis.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) | Indicative Yield (%) |

| 4-Pentanoylbiphenyl | C₁₇H₁₆O | 236.31 | Solid | - | - | 80-90[1] |

| 4-Pentylbiphenyl | C₁₇H₂₀ | 224.34[2] | Solid | - | - | >90[1] |

| This compound | C₁₇H₁₉Br | 303.24 | White crystalline powder | 98[1] | 378.3 at 760 mmHg | High[1] |

Experimental Workflow

The synthesis of this compound is accomplished through a three-step reaction sequence as illustrated in the following diagram.

Caption: A three-step synthesis of this compound.

Detailed Experimental Protocols

The following section provides a detailed methodology for each key experiment in the synthesis of this compound.

Step 1: Friedel-Crafts Acylation of Biphenyl to 4-Pentanoylbiphenyl

This procedure outlines the acylation of biphenyl using pentanoyl chloride in the presence of a Lewis acid catalyst.

Materials and Reagents:

-

Biphenyl

-

Anhydrous aluminum chloride (AlCl₃)

-

Pentanoyl chloride

-

Dichloromethane (B109758) (DCM), anhydrous

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ice

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere.

-

To this suspension, add biphenyl and cool the mixture to 0 °C using an ice bath.

-

Slowly add pentanoyl chloride dropwise from the dropping funnel to the stirred mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.

-

Upon completion (monitored by TLC), carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-pentanoylbiphenyl.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Wolff-Kishner Reduction of 4-Pentanoylbiphenyl to 4-Pentylbiphenyl

This protocol describes the reduction of the ketone functional group in 4-pentanoylbiphenyl to a methylene (B1212753) group. The Huang-Minlon modification of the Wolff-Kishner reduction is a highly effective method for this transformation.

Materials and Reagents:

-

4-Pentanoylbiphenyl

-

Hydrazine hydrate (NH₂NH₂·H₂O)

-

Potassium hydroxide (B78521) (KOH)

-

Diethylene glycol

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, dissolve 4-pentanoylbiphenyl in diethylene glycol.

-

Add potassium hydroxide pellets and hydrazine hydrate to the solution.

-

Heat the mixture to reflux for 2-3 hours.

-

After the initial reflux, arrange the apparatus for distillation and remove water and excess hydrazine by distilling until the temperature of the reaction mixture reaches approximately 200 °C.

-

Once the distillation is complete, return the apparatus to a reflux setup and continue to heat at this temperature for another 4-5 hours.

-

Cool the reaction mixture to room temperature and add water.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 4-pentylbiphenyl.

Step 3: Bromination of 4-Pentylbiphenyl to this compound

This final step involves the electrophilic aromatic substitution of 4-pentylbiphenyl to introduce a bromine atom at the 4'-position.

Materials and Reagents:

-

4-Pentylbiphenyl

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄)

-

Saturated sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 4-pentylbiphenyl in carbon tetrachloride in a round-bottom flask protected from light.

-

Slowly add a solution of bromine in carbon tetrachloride dropwise to the stirred solution at room temperature.

-

Continue stirring at room temperature until the reaction is complete, which can be monitored by the disappearance of the bromine color and confirmed by TLC.

-

Wash the reaction mixture with a saturated solution of sodium thiosulfate to quench any unreacted bromine.

-

Separate the organic layer and wash it with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude this compound.

-

The final product can be further purified by recrystallization to obtain a white crystalline solid.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-Bromo-4'-pentylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki coupling reactions using 4-Bromo-4'-pentylbiphenyl as a key reactant. The protocols and data presented are intended to facilitate the synthesis of novel terphenyl derivatives, which are of significant interest in the development of liquid crystals and other advanced materials.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl and polyaryl structures.[1] This reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid) with an organohalide.[1] For the purposes of these notes, we will focus on the reaction of this compound with various arylboronic acids to yield 4-alkyl-p-terphenyls and their derivatives. These products are particularly relevant in the field of liquid crystal technology due to their advantageous physical properties.[2][3]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established mechanism that involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]

-

Oxidative Addition: The active Palladium(0) catalyst reacts with the aryl halide (this compound), inserting itself into the carbon-bromine bond to form a Palladium(II) complex.

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the Palladium(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new carbon-carbon bond of the desired biaryl product, regenerating the Palladium(0) catalyst to continue the cycle.

Data Presentation: Reaction Parameters for Suzuki Coupling of Aryl Bromides

The following tables summarize typical reaction conditions for Suzuki coupling reactions of aryl bromides analogous to this compound. These data can serve as a starting point for reaction optimization.

Table 1: General Reaction Conditions for Suzuki Coupling

| Parameter | Typical Range | Notes |

| Aryl Halide | 1.0 equivalent | This compound (Limiting Reagent) |

| Arylboronic Acid | 1.1 - 1.5 equivalents | A slight excess is typically used to ensure complete consumption of the aryl halide. |

| Palladium Catalyst | 1 - 5 mol% | Common catalysts include Pd(PPh₃)₄, Pd(OAc)₂, and Pd/C.[1] |

| Ligand (if applicable) | 2 - 10 mol% | Used with catalysts like Pd(OAc)₂. Examples include PPh₃, SPhos, XPhos. |

| Base | 2 - 3 equivalents | K₂CO₃, K₃PO₄, Cs₂CO₃, and NaOH are commonly used. The choice of base can significantly impact yield. |

| Solvent | Toluene (B28343)/Water, Dioxane/Water, THF/Water, DMF | A biphasic system is often employed. |

| Temperature | 80 - 120 °C | Higher temperatures can increase reaction rates but may also lead to side reactions.[4] |

| Reaction Time | 4 - 24 hours | Monitored by TLC or GC-MS for completion. |

Table 2: Catalyst and Base Combinations with Reported Yields for Analogous Reactions

| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Phenylboronic Acid | Pd(OAc)₂ (2) + PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 90 | 4-6 | ~95 |

| 2 | 4-Bromoacetophenone | Phenylboronic Acid | Pd/C (10) | K₂CO₃ | CH₃CN | 80 | 8 | 78-91[5] |

| 3 | 5-Bromoindazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME/H₂O | 80 | 2 | ~75[6] |

| 4 | 4-Bromoacetophenone | Phenylboronic Acid | Pyridine-based Pd(II) complex (0.25) | KOH | Water | 100 (Microwave) | 0.08 | 96[7] |

| 5 | 1-Bromo-4-fluorobenzene | Phenylboronic Acid | G-COOH-Pd-10 | - | DMF/H₂O | 70-110 | 3-48 | Good conversion[8] |

Experimental Protocols

The following are detailed protocols for the Suzuki coupling reaction of this compound with an arylboronic acid. These should be adapted and optimized based on the specific arylboronic acid being used and the desired scale of the reaction.

Protocol 1: Standard Suzuki Coupling using a Homogeneous Catalyst

This protocol is a general method adaptable for many Suzuki coupling reactions.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer/hotplate

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.[1]

-

Add toluene (10 mL) and deionized water (2 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to yield the desired terphenyl product.

Protocol 2: Heterogeneous Catalysis using Palladium on Carbon (Pd/C)

This protocol utilizes a heterogeneous catalyst, which can simplify product purification.

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-cyanophenylboronic acid)

-

10% Palladium on Carbon (Pd/C)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (B52724) (CH₃CN)

-

Deionized water

-

Standard laboratory glassware

-

Magnetic stirrer/hotplate

Procedure:

-

In a round-bottom flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

-

Add 10% Pd/C (5 mol%).

-

Add acetonitrile (10 mL) and deionized water (5 mL).

-

Heat the reaction mixture to 80 °C and stir vigorously for 8-12 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Wash the celite pad with ethyl acetate.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Mandatory Visualizations

Below are diagrams illustrating the key concepts and workflows described in these application notes.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

Application Notes and Protocols for the Synthesis of Nematic Liquid Crystals Using 4-Bromo-4'-pentylbiphenyl

Introduction

4-Bromo-4'-pentylbiphenyl is a crucial intermediate in the synthesis of various nematic liquid crystals, most notably 4'-pentylbiphenyl-4-carbonitrile (commonly known as 5CB).[1][2] The molecular structure of these compounds, featuring a rigid biphenyl (B1667301) core and flexible terminal groups, gives rise to the mesophases that are fundamental to liquid crystal display (LCD) technology and other optoelectronic applications.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of nematic liquid crystals utilizing this compound, targeting researchers, scientists, and professionals in drug development and materials science. Two primary synthetic strategies are outlined: a linear synthesis approach and a convergent approach using Suzuki-Miyaura coupling.

Synthetic Strategies

There are two main pathways for the synthesis of 4'-pentylbiphenyl-4-carbonitrile (5CB) that involve this compound.

-

Linear Synthesis: This is a multi-step process that starts from biphenyl and synthesizes this compound as a key intermediate, which is then converted to the final product.

-

Convergent Synthesis (Suzuki-Miyaura Coupling): This approach involves the palladium-catalyzed cross-coupling of two separate building blocks, one of which can be derived from this compound.[4] This method offers greater flexibility for creating a variety of biphenyl-based liquid crystals.

Linear Synthesis of 4'-pentylbiphenyl-4-carbonitrile (5CB)

This synthetic route involves the sequential modification of biphenyl to introduce the pentyl and bromo groups, followed by cyanation to yield the final liquid crystal product.

Experimental Workflow: Linear Synthesis

Caption: Workflow for the linear synthesis of 4'-pentylbiphenyl-4-carbonitrile (5CB).

Detailed Experimental Protocols

Step 1: Friedel-Crafts Acylation of Biphenyl [4]

-

Suspend anhydrous aluminum chloride (AlCl₃) in a dry solvent such as dichloromethane (B109758) under a nitrogen atmosphere.

-

Add biphenyl to the stirred suspension and cool the mixture in an ice bath.

-

Slowly add pentanoyl chloride dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 4-pentanoylbiphenyl.

-

Purify the product by recrystallization or column chromatography.

Step 2: Wolff-Kishner Reduction of 4-Pentanoylbiphenyl [4]

-

To a solution of 4-pentanoylbiphenyl in a high-boiling solvent like diethylene glycol, add hydrazine hydrate and potassium hydroxide (B78521) (KOH).[4]

-

Heat the mixture to reflux for several hours.

-

After cooling, add water and extract the product with an organic solvent such as diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain 4-pentylbiphenyl.

Step 3: Bromination of 4-Pentylbiphenyl [4]

-

Dissolve 4-pentylbiphenyl in a suitable solvent like carbon tetrachloride.

-

Slowly add a solution of bromine in the same solvent dropwise in the dark.

-

Stir the reaction mixture at room temperature until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Wash the reaction mixture with a solution of sodium thiosulfate (B1220275) to remove excess bromine, followed by water and brine.

-

Dry the organic layer and remove the solvent to yield this compound.[4]

Step 4: Cyanation of this compound [4]

-

Heat a mixture of this compound and copper(I) cyanide (CuCN) in a high-boiling polar solvent such as N,N-dimethylformamide (DMF).[4]

-

Maintain the reaction at reflux for several hours.

-

After cooling, pour the reaction mixture into a solution of ferric chloride in hydrochloric acid to decompose the copper complexes.

-

Extract the product with an organic solvent like toluene.

-

Wash the organic layer with water and brine, dry, and remove the solvent.

-

Purify the crude product by column chromatography followed by recrystallization to obtain 4'-pentyl-4'-cyanobiphenyl (5CB).[4]

Convergent Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds and is widely used in the synthesis of biphenyl derivatives.[5][6][7] In this approach, an aryl halide is coupled with an arylboronic acid in the presence of a palladium catalyst and a base.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Convergent synthesis of a disubstituted biphenyl via Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol describes the synthesis of 4'-(trans-4-ethylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile as a representative example.[8] A similar procedure can be adapted for this compound.

-

Reaction Setup: In a round-bottom flask, combine 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene (or this compound), 4-cyanophenylboronic acid, and a base (e.g., potassium carbonate) in a suitable solvent system (e.g., toluene/ethanol/water).

-

Degassing: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), to the reaction mixture under an inert atmosphere.

-

Reaction: Heat the reaction mixture to reflux (typically around 80-90 °C) with vigorous stirring. Monitor the reaction progress using TLC. The reaction is generally complete within 12-24 hours.

-

Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and transfer it to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel, followed by recrystallization to obtain the pure liquid crystal product.

Quantitative Data

The physical properties of the final liquid crystal product are critical for its application. The phase transition temperatures determine the operational range of the material.

| Compound | Synthetic Step/Method | Yield (%) | Melting Point (°C) | Nematic-Isotropic Transition (°C) |

| 4'-Pentylbiphenyl-4-carbonitrile (5CB) | Cyanation of this compound | Varies | 22.5[1] | 35.0[1] |

| 4,4'-Dimethyl-1,1'-biphenyl | Grignard/Thallium Bromide | 85 | - | - |

Note: Yields are indicative and can vary based on reaction scale and purification methods.

Properties and Applications of 5CB

4-Cyano-4'-pentylbiphenyl (5CB) is a well-characterized nematic liquid crystal.[1][2] It exhibits a nematic phase at room temperature, making it highly suitable for use in liquid crystal displays (LCDs).[2][9] The cyano group provides a strong dipole moment, which is essential for the dielectric anisotropy required for the alignment of the liquid crystal molecules in an electric field.[8] The pentyl chain contributes to the material's fluidity and influences the phase transition temperatures. The molecule is approximately 20 Å long.[1] The nematic phase is characterized by molecules that have a general directional ordering but are not arranged in layers.[3] This arrangement can be manipulated by an external electric field to control the passage of light, which is the fundamental principle behind LCDs.[2]

References

- 1. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. colorado.edu [colorado.edu]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. ocf.berkeley.edu [ocf.berkeley.edu]

- 8. benchchem.com [benchchem.com]

- 9. ossila.com [ossila.com]

Application Notes and Protocols: Utilizing 4-Bromo-4'-pentylbiphenyl as a Precursor for Hole-Transporting Materials in Organic Light-Emitting Diodes (OLEDs)

Introduction

4-Bromo-4'-pentylbiphenyl is a versatile building block in the synthesis of advanced organic electronic materials. Its biphenyl (B1667301) core provides good thermal stability and a foundation for extended π-conjugation, while the terminal pentyl group can enhance solubility and influence molecular packing. The presence of a bromine atom offers a reactive site for facile carbon-carbon bond formation through various cross-coupling reactions. These characteristics make it an ideal precursor for creating more complex, functional molecules for use in Organic Light-Emitting Diodes (OLEDs).

This document outlines the application of this compound as a starting material for the synthesis of a novel hole-transporting material (HTM) and provides a detailed protocol for the fabrication of a multilayer OLED device incorporating this synthesized material.

I. Synthesis of a Biphenyl-Carbazole Based Hole-Transporting Material

A common strategy for designing high-performance HTMs is to couple electron-rich aromatic amine or carbazole (B46965) moieties with a stable aromatic core. In this proposed synthesis, this compound is functionalized with a carbazole unit via a Suzuki coupling reaction. Carbazole derivatives are well-known for their excellent hole-transporting properties and high thermal stability.

Hypothetical Synthetic Scheme:

Caption: Proposed synthesis of a hole-transporting material.

Experimental Protocol: Synthesis of 4'-(9H-carbazol-9-yl)-4-pentyl-1,1'-biphenyl

This protocol describes a generalized procedure for the Suzuki coupling reaction.

-

Reagents and Materials:

-

This compound (1.0 equivalent)

-

N-(4-boronophenyl)-9H-carbazole (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)

-

Potassium carbonate (K₂CO₃) (3.0 equivalents)

-

Toluene (anhydrous)

-

Deionized water

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a 100 mL Schlenk flask, add this compound, N-(4-boronophenyl)-9H-carbazole, and potassium carbonate.

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Add anhydrous toluene and deionized water in a 4:1 ratio (v/v) to the flask via syringe.

-

Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.

-

Attach a condenser and heat the reaction mixture to 90 °C with vigorous stirring for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with dichloromethane (B109758) (DCM) and wash with brine (saturated NaCl solution).

-

Separate the organic layer, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield the final product.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

II. OLED Device Fabrication and Characterization

The synthesized hole-transporting material can be incorporated into a multilayer OLED device. A standard device architecture is proposed below.

Proposed OLED Device Structure:

-

Anode: Indium Tin Oxide (ITO)

-

Hole Injection Layer (HIL): Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC)

-

Hole Transport Layer (HTL): Synthesized 4'-(9H-carbazol-9-yl)-4-pentyl-1,1'-biphenyl

-

Emissive Layer (EML): Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) doped into a host material like 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP)

-

Electron Transport Layer (ETL): Tris(8-hydroxyquinolinato)aluminum (Alq₃)

-

Electron Injection Layer (EIL): Lithium Fluoride (LiF)

-

Cathode: Aluminum (Al)

Experimental Protocol: OLED Device Fabrication

This protocol describes the fabrication of the OLED device by vacuum thermal evaporation.

Caption: Workflow for OLED device fabrication.

-

Substrate Preparation:

-

Patterned Indium Tin Oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropyl alcohol (IPA) for 15 minutes each.

-

The cleaned substrates are dried in an oven at 120 °C for 30 minutes.

-

Immediately before loading into the deposition chamber, the substrates are treated with UV-ozone for 10 minutes to enhance the work function of the ITO.

-

-

Organic and Metal Layer Deposition:

-

The cleaned ITO substrate is loaded into a high-vacuum thermal evaporation system with a base pressure of < 5 x 10⁻⁷ Torr.

-

The organic materials and metals are loaded into separate crucibles.

-

The layers are deposited sequentially onto the substrate at a controlled rate, monitored by a quartz crystal microbalance.

-

HIL (TAPC): 30 nm thickness, deposition rate of 1-2 Å/s.

-

HTL (Synthesized Material): 20 nm thickness, deposition rate of 1-2 Å/s.

-

EML (e.g., 8% Ir(ppy)₃ in CBP): 30 nm thickness, co-deposition with rates of 0.2 Å/s for the dopant and 2 Å/s for the host.

-

ETL (Alq₃): 30 nm thickness, deposition rate of 1-2 Å/s.

-

EIL (LiF): 1 nm thickness, deposition rate of 0.1-0.2 Å/s.

-

Cathode (Al): 100 nm thickness, deposition rate of 5-10 Å/s, deposited through a shadow mask to define the active area.

-

-

-

Encapsulation:

-

Following deposition, the devices are transferred to a nitrogen-filled glovebox without exposure to ambient air.

-

The devices are encapsulated using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.

-

III. Hypothetical Device Performance Data

The performance of the fabricated OLEDs would be characterized using a source meter and a spectroradiometer. The following table summarizes the expected performance metrics for a device utilizing the synthesized biphenyl-carbazole HTM.

| Parameter | Value |

| Turn-on Voltage (at 1 cd/m²) | 3.2 V |

| Maximum Luminance | > 15,000 cd/m² |

| Maximum Current Efficiency | 45 cd/A |

| Maximum Power Efficiency | 35 lm/W |

| Maximum External Quantum Efficiency (EQE) | 18 % |

| Electroluminescence Peak | 515 nm (Green) |

| CIE Coordinates (x, y) | (0.30, 0.61) |

Disclaimer: The data presented in this table is hypothetical and serves as an illustrative example of the typical performance characteristics for an OLED with a similar material class and device architecture. Actual performance may vary based on the precise molecular structure, purity of materials, and optimization of the device fabrication process.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of high-performance organic materials for OLED applications. Through well-established synthetic methodologies like the Suzuki coupling, it can be functionalized to produce novel hole-transporting materials. The protocols provided offer a foundational framework for the synthesis of such materials and their integration into OLED devices. The development of new materials derived from this compound has the potential to contribute to the advancement of next-generation display and lighting technologies.

Application Notes and Protocols for the Bromination of 4-Pentylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the experimental setup of the electrophilic bromination of 4-pentylbiphenyl (B1172339). This reaction is a crucial step in the synthesis of various functional materials, particularly liquid crystals like 4-alkyl-4'-cyanobiphenyls, which are essential components in display technologies. The protocols and data presented are intended to equip researchers with the necessary information for the successful synthesis and purification of 4-bromo-4'-pentylbiphenyl.

Overview of the Synthesis

The bromination of 4-pentylbiphenyl is an electrophilic aromatic substitution reaction. The alkyl group at the 4-position of the biphenyl (B1667301) system is an activating group, directing the incoming electrophile (bromine) primarily to the para position on the unsubstituted phenyl ring. This regioselectivity is key to obtaining the desired this compound isomer.

A general synthetic pathway involves the dissolution of 4-pentylbiphenyl in a suitable solvent, followed by the controlled addition of a brominating agent, such as elemental bromine. The reaction is typically performed at room temperature and monitored until completion. Subsequent workup and purification steps are necessary to isolate the final product in high purity.

Quantitative Data

While specific yield data for the bromination of 4-pentylbiphenyl is often reported qualitatively as "high," a more detailed quantitative understanding can be extrapolated from similar reactions. The following table summarizes typical reaction parameters and expected outcomes. Data for the closely related 4-propylbiphenyl (B80277) is included to provide a more concrete reference for reaction conditions and potential yields.[1]

| Substrate | Brominating Agent | Catalyst | Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) |

| 4-Pentylbiphenyl | Bromine (Br₂) | None specified | Carbon Tetrachloride | Not specified | Room Temperature | High[2] |

| 4-Propylbiphenyl | Liquid Bromine | Ferric Chloride (FeCl₃) | Not specified | 15-20 | 20-30 | >56 (overall yield for multi-step synthesis)[1] |

Note: The yield for 4-propylbiphenyl represents the overall yield for a multi-step synthesis, of which bromination is one part.[1] The yield for the bromination of 4-pentylbiphenyl is qualitatively described as high.[2]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 4-pentylbiphenyl and its subsequent bromination.

Synthesis of 4-Pentylbiphenyl (Precursor)

This protocol outlines a typical Friedel-Crafts acylation followed by a Wolff-Kishner reduction to obtain the starting material, 4-pentylbiphenyl.[2]

Step 1: Friedel-Crafts Acylation of Biphenyl

-

Suspend anhydrous aluminum chloride (AlCl₃) in a dry solvent such as dichloromethane (B109758) or nitrobenzene (B124822) in a reaction vessel under an inert atmosphere (e.g., nitrogen).

-

Add biphenyl to the suspension.

-

Cool the mixture in an ice bath.

-

Slowly add pentanoyl chloride dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and wash it sequentially with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) and remove the solvent under reduced pressure.

-

Purify the resulting 4-pentanoylbiphenyl by recrystallization or column chromatography.

Step 2: Wolff-Kishner Reduction of 4-Pentanoylbiphenyl

-

Dissolve the purified 4-pentanoylbiphenyl in a high-boiling solvent like diethylene glycol.

-

Add hydrazine (B178648) hydrate (B1144303) and potassium hydroxide (B78521) (KOH).

-

Heat the mixture to reflux for several hours.

-

After cooling, add water and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain 4-pentylbiphenyl.

Bromination of 4-Pentylbiphenyl

This protocol details the electrophilic bromination of 4-pentylbiphenyl to yield this compound.[2]

-

Dissolve 4-pentylbiphenyl in a suitable solvent such as carbon tetrachloride in a flask protected from light.

-

Slowly add a solution of bromine in the same solvent dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, wash the reaction mixture with a solution of sodium thiosulfate (B1220275) to quench any excess bromine.

-

Follow with washes of water and brine.

-